

Application Notes and Protocols for Patch-Clamp Electrophysiology with Enecadin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

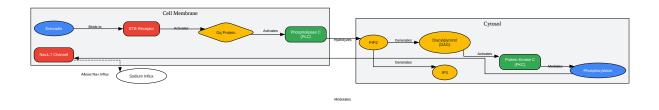
Enecadin is a novel neuroprotective agent with therapeutic potential in ischemic stroke. Evidence suggests **Enecadin** functions as a selective agonist for the Endothelin B (ETB) receptor, a G-protein coupled receptor (GPCR) implicated in vasodilation and neuroprotection. Activation of the ETB receptor initiates a downstream signaling cascade that can modulate the activity of various ion channels, thereby influencing neuronal excitability and survival.

This document provides detailed application notes and protocols for investigating the effects of **Enecadin** on the voltage-gated sodium channel Nav1.7 using patch-clamp electrophysiology. Nav1.7 is a critical ion channel in the transmission of pain signals and represents a key target for analgesic drug development. The protocols outlined below are designed for researchers utilizing HEK293 cells stably expressing human Nav1.7 channels.

Postulated Signaling Pathway of Enecadin

Enecadin, as an ETB receptor agonist, is hypothesized to modulate Nav1.7 channel activity through a Gq-protein coupled signaling pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).





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Caption: **Enecadin** signaling pathway via the ETB receptor.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data illustrating the modulatory effects of **Enecadin** on Nav1.7 channel activity.

Table 1: Effect of **Enecadin** on Nav1.7 Current Density

Concentration (nM)	Peak Inward Current (pA/pF)	% Inhibition
0 (Control)	-150.5 ± 12.3	0%
1	-128.0 ± 10.1	15%
10	-90.3 ± 8.7	40%
100	-45.1 ± 5.2	70%
1000	-15.0 ± 2.1	90%



Table 2: Effect of Enecadin on Voltage-Dependence of Nav1.7 Activation and Inactivation

Parameter	Control	100 nM Enecadin	Shift (mV)
Activation (V1/2)	-25.3 ± 1.2 mV	-18.7 ± 1.5 mV	+6.6 mV
Inactivation (V1/2)	-80.1 ± 0.9 mV	-72.5 ± 1.1 mV	+7.6 mV

Experimental Protocols Cell Culture

HEK293 cells stably expressing human Nav1.7 (hNav1.7) are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 μ g/mL streptomycin, and 500 μ g/mL G418 as a selection antibiotic. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. For electrophysiological recordings, cells are to be plated onto glass coverslips 24-48 hours prior to the experiment.

Patch-Clamp Electrophysiology Protocol

This protocol details the whole-cell patch-clamp technique to record Nav1.7 currents.

Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.
 Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

- Place a coverslip with adherent HEK293-hNav1.7 cells into the recording chamber on the microscope stage.
- Perfuse the chamber with the external solution.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 M Ω when filled with the internal solution.



- Approach a target cell with the patch pipette under positive pressure.
- Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
- Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -120 mV.
- Record baseline Nav1.7 currents using the voltage protocols described below.
- Apply Enecadin at various concentrations to the external solution and record the resulting changes in Nav1.7 currents.

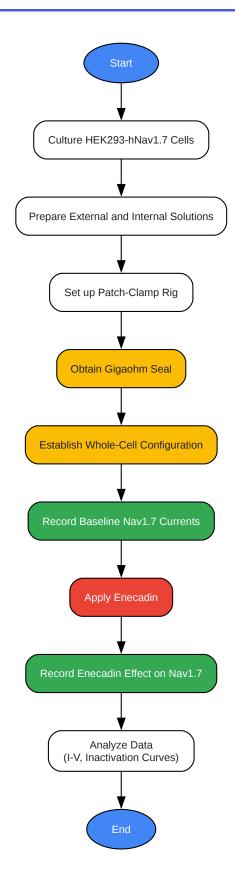
Voltage Protocols:

- Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments for 50 ms.
- Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -20 mV in 10 mV increments, followed by a test pulse to -10 mV for 50 ms.

Experimental Workflow

The following diagram illustrates the workflow for a typical patch-clamp experiment with **Enecadin**.





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Caption: Patch-clamp experimental workflow.



Disclaimer

The information provided in these application notes is for research purposes only. The signaling pathway and quantitative data presented are based on a scientifically informed hypothesis and should be experimentally verified. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.

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